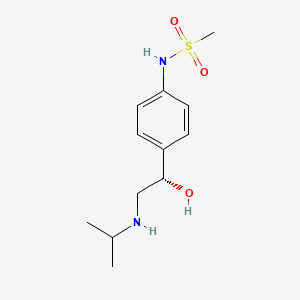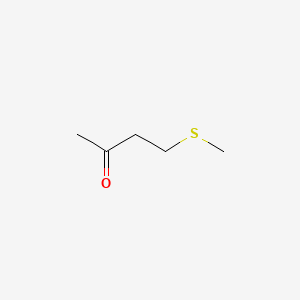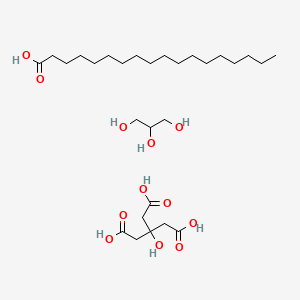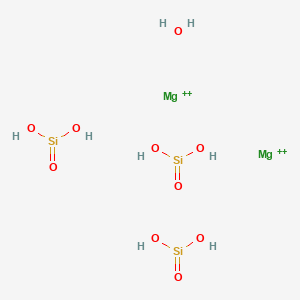
Thorium nitrate tetrahydrate
Overview
Description
Thorium nitrate tetrahydrate is a chemical compound with the formula Th(NO₃)₄·4H₂O. It is a salt of thorium and nitric acid, and it appears as a colorless crystalline solid. This compound is weakly radioactive due to the presence of thorium, an actinide element. This compound is soluble in water and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thorium nitrate tetrahydrate can be synthesized by reacting thorium(IV) hydroxide with nitric acid. The reaction is as follows: [ \text{Th(OH)}_4 + 4 \text{HNO}_3 + 3 \text{H}_2\text{O} \rightarrow \text{Th(NO}_3\text{)}_4 + 5 \text{H}_2\text{O} ]
Different hydrates of thorium nitrate can be produced by crystallizing the compound under various conditions. The tetrahydrate form is obtained by crystallizing from a stronger nitric acid solution, with concentrations ranging from 4% to 59% .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving thorium-containing ores in nitric acid. The resulting solution is then purified and crystallized to obtain the desired hydrate form. The process involves careful control of temperature and concentration to ensure the formation of the tetrahydrate.
Chemical Reactions Analysis
Types of Reactions: Thorium nitrate tetrahydrate undergoes various chemical reactions, including:
Oxidation: Thorium in the +4 oxidation state is already in its highest oxidation state, so it does not undergo further oxidation.
Reduction: Thorium nitrate can be reduced to thorium dioxide (ThO₂) under certain conditions.
Substitution: The nitrate ions in thorium nitrate can be substituted with other anions in exchange reactions.
Common Reagents and Conditions:
Reduction: Thorium nitrate can be reduced using hydrogen gas at high temperatures to produce thorium dioxide.
Substitution: Reactions with other anions, such as chloride or sulfate, can lead to the formation of thorium chloride or thorium sulfate.
Major Products Formed:
Thorium dioxide (ThO₂): Formed by the reduction of thorium nitrate.
Thorium chloride (ThCl₄): Formed by the substitution of nitrate ions with chloride ions.
Scientific Research Applications
Thorium nitrate tetrahydrate has several applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of other thorium compounds and as a reagent in analytical chemistry.
Biology: Thorium nitrate is used in certain staining techniques for electron microscopy.
Medicine: Although not widely used in medicine, thorium compounds have been studied for their potential use in cancer treatment due to their radioactive properties.
Mechanism of Action
The mechanism of action of thorium nitrate tetrahydrate primarily involves its ability to release thorium ions (Th⁴⁺) in solution. These ions can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function. The radioactive nature of thorium also contributes to its effects, as it can cause ionization and damage to biological molecules.
Comparison with Similar Compounds
Thorium dioxide (ThO₂): A common thorium compound used in nuclear reactors and as a catalyst.
Thorium tetrafluoride (ThF₄): Used in the production of fluoride glasses and as a component in certain nuclear fuels.
Thorium carbonate (Th(CO₃)₂): Used in the preparation of other thorium compounds.
Uniqueness of Thorium Nitrate Tetrahydrate: this compound is unique due to its solubility in water and its ability to form various hydrates. This makes it a versatile compound for use in different chemical reactions and applications. Its weak radioactivity also adds to its uniqueness, providing both challenges and opportunities for its use in scientific research and industry .
Properties
IUPAC Name |
thorium(4+);tetranitrate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4NO3.4H2O.Th/c4*2-1(3)4;;;;;/h;;;;4*1H2;/q4*-1;;;;;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVIMIAZQDNXID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Th+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N4O16Th | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80911509 | |
| Record name | Thorium(4+) nitrate--water (1/4/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13470-07-0, 110140-69-7 | |
| Record name | Thorium nitrate tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | thorium, tetraaquatetrakis(nitrato-O,O)-, stereoisomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110140697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thorium(4+) nitrate--water (1/4/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THORIUM NITRATE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66RXJ6ZF36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-](/img/structure/B1584952.png)












